(4-Methanesulfonyl-phenyl)-ethyl-amine
Overview
Description
(4-Methanesulfonyl-phenyl)-ethyl-amine is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-phenyl)-ethyl-amine typically involves the reaction of 4-methanesulfonylphenylacetic acid with ammonia or an amine under specific conditions. One common method involves the reduction of 4-methanesulfonylphenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, which is then converted to the amine via an amination reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-phenyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(4-Methanesulfonyl-phenyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-phenyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an amine.
(4-Methanesulfonyl-phenyl)-methyl-amine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone: Contains a pyridine ring in addition to the methanesulfonyl-phenyl group.
Uniqueness
(4-Methanesulfonyl-phenyl)-ethyl-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the methanesulfonyl and ethylamine groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-methylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-8-4-6-9(7-5-8)13(2,11)12/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDEOZALUGZHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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